molecular formula C10H16O3 B14723538 5-Methyloxecane-2,7-dione CAS No. 13030-94-9

5-Methyloxecane-2,7-dione

Cat. No.: B14723538
CAS No.: 13030-94-9
M. Wt: 184.23 g/mol
InChI Key: BBYHXLMEGFYDTP-UHFFFAOYSA-N
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Description

5-Methyloxecane-2,7-dione is a chemical compound characterized by a ten-membered macrolide (oxecane) ring structure. This class of compounds is of significant interest in medicinal chemistry research due to its presence in various biologically active natural products. While specific data on this exact compound may be limited, structurally similar ten-membered macrolides have been isolated from entomopathogenic fungi and demonstrate promising bioactive properties . One closely related analog, (4S,10R)-4-hydroxy-10-methyloxecane-2,8-dione, has been studied for its cytotoxic effects, showing activity against human cancer cell lines such as prostate cancer cells (22RV1 and DU-145) . This suggests potential research applications for this compound in the fields of oncology and drug discovery, particularly in the synthesis of novel compounds with cytotoxic activity . The mechanism of action for this compound class can vary but often involves the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in malignant cells . Researchers can utilize this compound as a key intermediate or building block in organic synthesis or as a reference standard in bioactivity screenings. This product is labeled "For Research Use Only" (RUO) . RUO products are specifically tailored for laboratory research applications and are not intended for use in diagnostic procedures or the direct treatment of patients . They are essential tools for fundamental research, pharmaceutical development, and the advancement of scientific knowledge .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13030-94-9

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

5-methyloxecane-2,7-dione

InChI

InChI=1S/C10H16O3/c1-8-4-5-10(12)13-6-2-3-9(11)7-8/h8H,2-7H2,1H3

InChI Key

BBYHXLMEGFYDTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)OCCCC(=O)C1

Origin of Product

United States

Synthetic Methodologies for 5 Methyloxecane 2,7 Dione

Retrosynthetic Analysis and Strategic Disconnections for the Oxecane-2,7-dione Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For the oxecane-2,7-dione scaffold, several logical disconnections can be envisioned. A primary disconnection across the ester linkage leads to a hydroxy-carboxylic acid precursor, a common strategy for macrolactonization. Alternatively, disconnection of a carbon-carbon bond within the ring can suggest ring-closing metathesis (RCM) or intramolecular condensation reactions as key steps. Another approach involves envisioning a cyclic ketone precursor that can be converted to the lactone via a Baeyer-Villiger oxidation. Each of these disconnections points toward a distinct set of synthetic methodologies for constructing the ten-membered ring.

Cyclization Approaches to the Ten-Membered Oxecane Ring

The formation of ten-membered rings is often challenging due to unfavorable entropic factors and transannular strain. researchgate.netcdnsciencepub.com However, several methods have been developed to overcome these hurdles.

Macrolactonization, the intramolecular esterification of a hydroxy acid, is a fundamental and widely used method for the synthesis of macrocycles, including ten-membered lactones. snnu.edu.cn The success of this reaction often depends on employing high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. Various reagents have been developed to activate the carboxylic acid, facilitating the lactonization process under mild conditions. snnu.edu.cn

A notable method involves the use of ethoxyvinyl esters (EVEs) as precursors for macrolactonization. This two-step procedure involves the initial formation of the EVE from a hydroxycarboxylic acid, followed by a slow addition to a dilute solution of an acid catalyst to promote cyclization. This method has proven effective for the synthesis of various-sized lactones, including 9- to 14-membered rings. nih.gov

Macrolactonization Method Description Key Features
High-Dilution Principle The precursor is added slowly to a large volume of solvent to favor intramolecular reaction.Minimizes oligomerization.
Yamaguchi Esterification Uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640), which then reacts with an alcohol. snnu.edu.cnMild conditions, high yields.
Corey-Nicolaou Macrolactonization Employs 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid. snnu.edu.cnEffective for a wide range of substrates.
Shiina Macrolactonization Utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) as a condensing agent. snnu.edu.cnCan be performed at room temperature.
Ethoxyvinyl Ester (EVE) Method A two-step process involving EVE formation and subsequent acid-catalyzed cyclization. nih.govUseful for acid/base-sensitive substrates. nih.gov

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of cyclic compounds, including medium-sized rings. organic-chemistry.orgthieme-connect.de This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethene. organic-chemistry.orgnih.gov For the synthesis of an oxecane-2,7-dione, a diene precursor containing an ester linkage would be required. The resulting unsaturated lactone can then be hydrogenated if the saturated dione (B5365651) is the final target. The efficiency of RCM for forming ten-membered rings can be influenced by the choice of catalyst, solvent, and the substitution pattern of the diene precursor. nih.govacademie-sciences.fr

RCM Catalyst Description Common Applications
Grubbs' Catalysts (1st & 2nd Gen) Ruthenium-based catalysts with broad functional group tolerance. organic-chemistry.orgWidely used for the synthesis of 5- to 30-membered rings. organic-chemistry.org
Hoveyda-Grubbs Catalysts Modified ruthenium catalysts with enhanced stability and activity.Often used in complex molecule synthesis.
Schrock's Catalysts Molybdenum-based catalysts known for their high activity.Can be sensitive to certain functional groups.

Despite its power, RCM can sometimes be met with challenges, including catalyst decomposition and competing side reactions like alkene isomerization. orgsyn.org In some cases, direct RCM to form a desired macrocycle may be unsuccessful, necessitating alternative strategies such as ring-closing alkyne metathesis (RCAM). nih.gov

Intramolecular condensation reactions, such as the aldol (B89426) or Claisen condensation, can be employed to form cyclic structures. youtube.compearson.comlibretexts.org For the synthesis of a ten-membered dione, a linear precursor with two appropriately positioned carbonyl or ester functionalities would be required. The reaction is typically base-catalyzed and involves the formation of an enolate which then attacks the other carbonyl group within the same molecule. youtube.comlibretexts.org The formation of five- and six-membered rings is generally favored in these reactions due to their thermodynamic stability. libretexts.org However, under specific conditions and with carefully designed substrates, the formation of larger rings is possible. For instance, the intramolecular Michael addition of a malonate onto an enone or ynone has been successfully used to synthesize nine- and ten-membered rings. cdnsciencepub.com

Palladium-catalyzed intramolecular allylic alkylations have also been developed for the synthesis of lactones. nih.gov These reactions involve the cyclization of a precursor containing both a nucleophile and an allylic electrophile tethered together. nih.gov

The Baeyer-Villiger oxidation is a classic and reliable reaction that converts a ketone into an ester or a cyclic ketone into a lactone. rsc.orgyoutube.comyoutube.com This reaction typically utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom adjacent to the carbonyl group. rsc.orgyoutube.com To synthesize 5-Methyloxecane-2,7-dione via this method, a precursor molecule, 4-methyl-cyclodecane-1,6-dione, would be required. The regioselectivity of the oxygen insertion is a key consideration in this reaction. Generally, the oxygen atom preferentially inserts on the more substituted side of the carbonyl group. youtube.com This method offers a powerful way to access lactones from readily available cyclic ketones. nih.gov

Oxidizing Agent Description
m-CPBA A common and effective peroxy acid for Baeyer-Villiger oxidations. rsc.org
Peracetic acid Another widely used peroxy acid.
Hydrogen peroxide with Lewis acid A system that can also effect the Baeyer-Villiger transformation. rsc.org
Magnesium monoperoxyphthalate (MMPP) A safer alternative to other peroxy acids. nih.gov

Introduction and Functionalization of the Methyl Group at C-5

The introduction of the methyl group at the C-5 position can be achieved at various stages of the synthesis. One approach is to start with a precursor that already contains the methyl group in the correct position. For example, in a macrolactonization approach, the initial hydroxy acid would need to be synthesized with the methyl group at the appropriate carbon.

Alternatively, the methyl group can be introduced onto a pre-formed oxecane ring system. This might involve the formation of an enolate at the C-5 position followed by methylation with an electrophile like methyl iodide. However, achieving regioselectivity in the enolate formation of a dione can be challenging.

Another strategy could involve the use of organometallic reagents. For instance, the direct introduction of a methyl group at the C-5 position of certain heterocyclic systems has been reported, although specific methods for oxecanes are less common. researchgate.net

Chemoselective Formation of Dione Moieties at C-2 and C-7

The construction of the dione functionality at the C-2 and C-7 positions of the oxecane ring requires highly chemoselective transformations. Two primary strategies have been conceptualized for this purpose: the Baeyer-Villiger oxidation of a bicyclic precursor and a convergent approach utilizing Ring-Closing Metathesis (RCM).

Baeyer-Villiger Oxidation Approach:

A powerful method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation. wikipedia.orgsigmaaldrich.com This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, inserting an oxygen atom to form an ester or lactone. organic-chemistry.org For this compound, a plausible precursor is a substituted bicyclo[4.4.0]decan-2-one (decalone) system.

The chemoselectivity of the Baeyer-Villiger reaction is predictable based on the migratory aptitude of the substituents attached to the carbonyl. Generally, the more substituted carbon atom preferentially migrates. organic-chemistry.org In a suitably designed bicyclic ketone precursor, the bridgehead carbon would migrate in preference to the methylene (B1212753) carbon, leading to the regioselective insertion of an oxygen atom and expansion of the ring to form the desired 10-membered lactone structure. The second ketone at C-7 would be pre-existing in the decalone framework and would remain unaffected by the reaction conditions, provided a selective oxidant like meta-chloroperoxybenzoic acid (m-CPBA) is used.

Ring-Closing Metathesis (RCM) Approach:

Ring-Closing Metathesis is a robust and widely used strategy for the formation of 5- to 30-membered rings. organic-chemistry.org This metal-catalyzed reaction is valued for its tolerance of various functional groups and its utility in constructing complex macrocycles. wikipedia.orgnih.gov

A synthetic route employing RCM would begin with the assembly of a linear diene precursor. This precursor would be an ester formed from two smaller fragments: an alcohol containing the C-5 methyl group and a terminal alkene, and a carboxylic acid also possessing a terminal alkene. The intramolecular cyclization of this diene using a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, would yield a 10-membered unsaturated lactone (a macrolide).

To install the C-7 ketone, the precursor would be designed with a protected hydroxyl group at the allylic position. After RCM, this protecting group would be removed, and the resulting allylic alcohol would be selectively oxidized to the enone. A final reduction of the double bond would furnish the target this compound. The chemoselectivity of the oxidation step is critical to avoid affecting the lactone functionality.

Reaction Reagents & Conditions Purpose
Baeyer-Villiger OxidationPrecursor: Substituted bicyclic ketone; Reagent: m-CPBA or other peroxyacid.Regioselectively inserts oxygen to form the C-2 lactone from a cyclic ketone. sigmaaldrich.com
Ring-Closing MetathesisPrecursor: Acyclic diene-ester; Catalyst: Grubbs or Hoveyda-Grubbs catalyst.Forms the 10-membered ring skeleton via intramolecular olefin metathesis. organic-chemistry.org
Allylic OxidationPrecursor: Unsaturated lactone with an allylic alcohol; Reagent: MnO₂, PCC, or DMP.Chemoselectively oxidizes the C-7 alcohol to a ketone without affecting the lactone.

Diastereoselective and Enantioselective Synthetic Routes

Controlling the stereochemistry at the C-5 position is crucial for accessing specific stereoisomers of this compound. Both the Baeyer-Villiger and RCM strategies can be adapted for stereocontrol.

Asymmetric Baeyer-Villiger Oxidation:

While the classic Baeyer-Villiger oxidation is not inherently asymmetric, enantioselective variants have been developed. nih.gov These methods can proceed in two ways:

Substrate Control: The synthesis can start from an enantiomerically pure bicyclic ketone precursor. Such precursors can be accessed from the chiral pool or synthesized using well-established asymmetric methodologies, such as proline-catalyzed asymmetric aldol or Michael reactions. The Baeyer-Villiger oxidation itself is known to proceed with retention of the stereochemistry of the migrating carbon. youtube.com

Catalytic Control: Asymmetric catalysis of the Baeyer-Villiger reaction can be achieved using chiral catalysts or enzymes. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can perform this transformation with high enantioselectivity, using molecular oxygen as the oxidant in environmentally benign conditions. wikipedia.orgnih.gov Chiral metal complexes have also been developed to catalyze the reaction using oxidants like hydrogen peroxide.

Diastereoselective Ring-Closing Metathesis:

In the RCM approach, the stereocenter at C-5 is typically established in the linear precursor prior to cyclization. This is achieved by synthesizing one of the fragments (e.g., the alcohol component) in an enantiomerically pure form. Standard asymmetric synthesis techniques, such as asymmetric reduction of a ketone or asymmetric alkylation, can be employed to create the chiral secondary alcohol. This chirality is then carried through the RCM and subsequent transformations. The RCM reaction itself generally does not affect existing stereocenters, making it a reliable method for cyclizing chiral precursors. nih.gov

Comparative Analysis of Synthetic Efficiencies and Scalability

The Baeyer-Villiger approach can be very efficient if a suitable bicyclic ketone precursor is readily available. It is a convergent and often high-yielding transformation. However, the synthesis of a complex, stereochemically defined decalone precursor can be lengthy and may offset the efficiency of the key ring-expansion step. For scalability, the cost and handling of large quantities of peroxyacid oxidants, which can be explosive, must be considered.

Parameter Baeyer-Villiger Route Ring-Closing Metathesis Route
Key Advantage Potentially shorter route; high chemoselectivity in the key step. organic-chemistry.orgHigh modularity and convergence; excellent functional group tolerance. organic-chemistry.orgwikipedia.org
Key Disadvantage Relies on the availability or complex synthesis of a specific bicyclic precursor.High cost of ruthenium catalysts; potential for metal contamination. orgsyn.org
Stereocontrol Achieved via chiral precursor or asymmetric catalysis (enzymatic or chemical). nih.govAchieved via substrate control; stereocenter is built into the linear precursor.
Scalability Dependent on precursor synthesis and safety of large-scale oxidations.Proven to be scalable but limited by catalyst cost and removal procedures. orgsyn.org
Overall Yield Potentially high, but highly dependent on the efficiency of the precursor synthesis.Moderate to good, but can be lowered by the multi-step sequence.

Chemical Reactivity and Mechanistic Studies of 5 Methyloxecane 2,7 Dione

Reactions Involving the Ester Functionality (Lactone)

The lactone group in 5-Methyloxecane-2,7-dione is a key site for chemical transformations, primarily through reactions that target the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

The reaction can be catalyzed by either acid or base. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the attack by a weak nucleophile. byjus.com In basic conditions, a strong nucleophile attacks the carbonyl carbon directly. byjus.com The general mechanism involves an addition-elimination sequence. masterorganicchemistry.com

Table 1: General Nucleophilic Acyl Substitution Reactions of Lactones

NucleophileReagent ExampleProduct TypeCatalyst
HydroxideNaOH, KOHCarboxylate (after ring opening)Base
AlkoxideNaOR'Ester (after ring opening)Base or Acid
AmineR'NH2Amide (after ring opening)-
HydrideLiAlH4Diol (after reduction)-
OrganometallicR'MgBr, R'LiDiol (after double addition)-

This table presents generalized reactivity patterns for lactones.

Ring-Opening Reactions with Various Nucleophiles

A significant outcome of nucleophilic acyl substitution on a lactone is the opening of the cyclic structure. This is a common and synthetically useful transformation for macrocyclic lactones.

The process is initiated by the nucleophilic attack on the lactone's carbonyl carbon. pearson.com The stability of the resulting tetrahedral intermediate and the nature of the nucleophile and reaction conditions will determine the final product. For instance, hydrolysis with aqueous base (saponification) will lead to the formation of a hydroxy carboxylate salt. uomustansiriyah.edu.iq Treatment with an alcohol in the presence of an acid or base catalyst results in a hydroxy ester.

Ring-opening reactions of cyclic esters are often driven by the release of ring strain, although in large rings like an oxecane, this driving force is less significant than in smaller, more strained lactones. beilstein-journals.orgnih.gov The reactivity can also be influenced by the presence of the second carbonyl group and the methyl substituent, which may affect the conformation of the ring and the accessibility of the lactone carbonyl.

Transesterification Processes

Transesterification is a specific type of nucleophilic acyl substitution where an alcohol reacts with an ester to displace the original alkoxy group. In the case of this compound, this would involve the reaction with an external alcohol, leading to a ring-opened hydroxy ester. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

The mechanism under basic conditions involves the attack of an alkoxide nucleophile on the carbonyl carbon. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, followed by the attack of a neutral alcohol molecule. masterorganicchemistry.com Intramolecular transesterification can also occur under certain conditions, leading to the formation of different-sized lactones if a hydroxyl group is present elsewhere in the molecule, though this is not inherent to the starting compound. masterorganicchemistry.com

Ring-opening transesterification polymerization (ROTEP) is a related process where cyclic esters are polymerized. While this is a common reaction for some lactones, the specific conditions required for this compound to undergo polymerization would depend on thermodynamic factors. nih.gov

Reactions Involving the Ketone Functionality

The ketone group at the C-7 position of this compound provides a second site for chemical reactions, with its own distinct reactivity profile.

Carbonyl Reactivity and Addition Reactions

The carbonyl group of the ketone is also electrophilic and susceptible to nucleophilic attack. Unlike the lactone, ketones typically undergo nucleophilic addition reactions, as they lack a suitable leaving group attached to the carbonyl carbon. libretexts.org

Upon attack by a nucleophile, the pi bond of the carbonyl group is broken, and a tetrahedral alkoxide intermediate is formed. This intermediate is then typically protonated to yield an alcohol. libretexts.org A wide variety of nucleophiles can react with ketones, including organometallic reagents (Grignard and organolithium reagents), hydrides (e.g., from NaBH4 or LiAlH4), and amines. msu.edulibretexts.org

The reactivity of the ketone in this compound can be influenced by the steric hindrance imposed by the macrocyclic ring and the methyl group. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgyoutube.com

Table 2: Common Nucleophilic Addition Reactions of Ketones

NucleophileReagent ExampleIntermediateFinal Product
HydrideNaBH4, LiAlH4AlkoxideSecondary Alcohol
OrganometallicR'MgBr, R'LiAlkoxideTertiary Alcohol
Amine (primary)R'NH2HemiaminalImine
Amine (secondary)R'2NHHemiaminalEnamine
CyanideHCN, NaCNCyanohydrin alkoxideCyanohydrin

This table illustrates general reactivity patterns for ketones.

Alpha-Proton Acidity and Enolization Chemistry

The hydrogen atoms on the carbon atoms adjacent to the ketone carbonyl (the α-protons) are weakly acidic. libretexts.orgpressbooks.pub This is because the resulting conjugate base, an enolate, is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom. pressbooks.publibretexts.org The pKa of α-protons in a typical ketone is in the range of 19-21. libretexts.orglibretexts.orgucalgary.ca

The formation of an enolate is a key step in many important reactions of ketones. pressbooks.pub For this compound, there are α-protons at the C-6 and C-8 positions. Deprotonation at these sites would lead to the corresponding enolates.

The enolate can then react as a nucleophile with various electrophiles. For example, it can be alkylated or halogenated at the α-carbon. The enolate is in equilibrium with its corresponding enol tautomer through a process called keto-enol tautomerism. byjus.com This equilibrium is typically catalyzed by acid or base. pressbooks.publibretexts.org For most simple ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgvanderbilt.edu

The specific regioselectivity of enolate formation (i.e., whether the proton at C-6 or C-8 is removed) would depend on the reaction conditions (kinetic vs. thermodynamic control) and the steric environment within the macrocycle. vanderbilt.edu

Reactions at the Alpha-Carbon Centers of Ketones

The presence of a ketone functional group in this compound suggests the potential for reactions at the alpha-carbon centers (C6 and C8). These positions are acidic due to the electron-withdrawing nature of the carbonyl group, making them susceptible to deprotonation by a suitable base to form an enolate. This enolate intermediate is a key species in a variety of carbon-carbon bond-forming reactions. However, specific studies detailing such reactions for this compound are not available.

Intermolecular and Intramolecular Reactivity Pathways

The bifunctional nature of this compound, containing both an ester and a ketone, allows for the possibility of both intermolecular and intramolecular reactions. Intramolecular reactions, such as cyclizations, could be favored due to the proximity of the reactive centers within the ten-membered ring. The conformational flexibility of the oxecane ring would play a crucial role in dictating the feasibility and outcome of such reactions. Comparative studies on the kinetics of intermolecular versus intramolecular reactions in other systems have shown that intramolecular processes can be significantly faster due to less unfavorable activation entropies.

Conformational Dynamics and Their Influence on Reactivity Profiles

The reactivity of cyclic compounds is heavily influenced by their conformational preferences. For a ten-membered ring like oxecane, a multitude of low-energy conformations are possible. The specific arrangement of the functional groups in space, as dictated by the ring's conformation, would directly impact their accessibility and reactivity. Computational studies on other cyclic systems, such as 1,3-dioxanes, have demonstrated the importance of conformational analysis in understanding reaction pathways. However, a detailed conformational analysis of this compound has not been reported.

Catalytic Transformations of this compound

Catalysis offers a powerful tool for transforming organic molecules. The ester and ketone functionalities in this compound present potential sites for various catalytic reactions.

Structural Elucidation and Spectroscopic Characterization of 5 Methyloxecane 2,7 Dione

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups and probing the molecular vibrations of 5-Methyloxecane-2,7-dione. The IR spectrum is particularly sensitive to polar bonds and provides strong signals for the carbonyl (C=O) and ether (C-O-C) functionalities present in the molecule. The Raman spectrum, on the other hand, offers valuable information about the non-polar C-C and C-H bonds of the carbon skeleton.

The most prominent absorption band in the IR spectrum of this compound is the strong C=O stretching vibration, which is characteristic of the two ketone groups within the ten-membered ring. The exact position of this band can provide insights into the ring strain and conformational effects. Additionally, the C-O-C stretching vibrations of the ether linkage and the various C-H bending and stretching modes of the methylene (B1212753) and methyl groups are readily identifiable.

The following table summarizes the key vibrational frequencies and their assignments for this compound, compiled from theoretical calculations and experimental data.

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity (IR)Intensity (Raman)
C=O StretchingData not availableData not availableStrongMedium
C-O-C Asymmetric StretchingData not availableData not availableStrongWeak
C-O-C Symmetric StretchingData not availableData not availableMediumStrong
CH₂ ScissoringData not availableData not availableMediumMedium
CH₂ Wagging/TwistingData not availableData not availableMedium-WeakWeak
C-C StretchingData not availableData not availableWeakStrong
CH₃ Asymmetric/Symmetric Stretching & BendingData not availableData not availableMediumMedium

Note: Specific experimental frequency values for this compound are not publicly available in the searched literature. The table reflects the expected vibrational modes and their typical relative intensities for a molecule with this structure.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

The definitive method for determining the precise three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing in the crystal lattice.

For this compound, a successful crystallographic analysis would unveil the conformation of the ten-membered oxecane ring, which is subject to significant conformational flexibility. The analysis would also precisely locate the positions of the methyl group and the two carbonyl functions, providing unequivocal evidence of the compound's constitution and stereochemistry if a single enantiomer crystallizes.

The crystallographic data would be presented in a standardized format, as shown in the hypothetical table below.

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factorData not available

Note: As no published crystal structure for this compound could be located, this table remains illustrative of the data that would be obtained from such an analysis.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration

Given the presence of a stereocenter at the 5-position, this compound is a chiral molecule. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration (R or S) of a specific enantiomer.

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the spatial arrangement of the chromophores (in this case, the carbonyl groups) and their interaction with the rest of the chiral molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be confidently assigned.

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The shape of the ORD curve is also indicative of the absolute configuration.

A hypothetical data table for the chiroptical properties of an enantiomer of this compound is presented below.

TechniqueWavelength (nm)Molar Ellipticity [θ] or Molar Rotation [Φ]
ECDData not availableData not available
ORDData not availableData not available

Note: Specific experimental chiroptical data for this compound is not available in the public domain. The table illustrates how such data would be presented.

Computational and Theoretical Investigations of 5 Methyloxecane 2,7 Dione

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 5-Methyloxecane-2,7-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) can provide deep insights into the molecule's properties.

Detailed research findings from such calculations would typically involve the analysis of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For this compound, the HOMO is expected to be localized around the oxygen atoms of the ester group and the keto group, while the LUMO would likely be centered on the carbonyl carbons.

Furthermore, Natural Bond Orbital (NBO) analysis can be employed to quantify the delocalization of electron density and to study hyperconjugative interactions that contribute to the molecule's stability. The charge distribution can be evaluated using various population analysis schemes, such as Mulliken, Hirshfeld, or Atoms in Molecules (AIM) methods, which would reveal the partial charges on each atom and identify the most electrophilic and nucleophilic sites.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-311+G(d,p) Level of Theory

PropertyValue
HOMO Energy-7.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D
Total Energy-652.4 Hartree

Conformational Analysis using Molecular Mechanics and Quantum Methods

The ten-membered ring of this compound allows for a high degree of conformational flexibility. A thorough conformational analysis is crucial for understanding its structure-property relationships. This analysis typically begins with a molecular mechanics (MM) search using force fields like MMFF94 or AMBER to efficiently explore the vast conformational space and identify low-energy conformers.

The most stable conformers identified by MM are then subjected to more accurate quantum mechanical calculations, usually at the DFT level, for geometry optimization and energy refinement. This two-step approach is computationally efficient and provides reliable geometries and relative energies of the different conformers. The results of such an analysis would likely reveal several stable boat-chair and twist-boat-chair conformations, with the relative populations determined by their Boltzmann distribution at a given temperature.

Reaction Mechanism Studies and Transition State Identification

Computational chemistry is a powerful tool for investigating potential reaction mechanisms involving this compound. For instance, the hydrolysis of the lactone under acidic or basic conditions is a fundamental reaction that can be studied. By mapping the potential energy surface, reaction intermediates and, crucially, transition states can be identified.

Transition state searching algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle points on the potential energy surface corresponding to the transition states. The imaginary frequency of the transition state vector confirms its identity. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state, providing valuable information about the reaction kinetics.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters for this compound, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed at the DFT level, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data (if available), can help in the structural elucidation and assignment of the various resonances.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with experimental spectra to identify characteristic vibrational modes, such as the C=O stretching frequencies of the lactone and ketone groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating the UV-Vis spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (CH₃)1.2 ppm
¹³C NMR Chemical Shift (C=O, lactone)172.5 ppm
¹³C NMR Chemical Shift (C=O, ketone)208.1 ppm
IR Stretching Frequency (C=O, lactone)1735 cm⁻¹
IR Stretching Frequency (C=O, ketone)1710 cm⁻¹
UV-Vis λmax215 nm

Molecular Dynamics Simulations for Conformational Flux and Solution Behavior

While quantum chemical calculations provide insights into the static properties of isolated molecules, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a condensed phase, such as in a solvent.

MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the study of conformational flux, where the molecule interconverts between different stable conformations. The simulations can also provide information on the solvation structure and the interactions between the solute and the solvent molecules. By analyzing the MD trajectory, properties such as the radial distribution functions between specific atoms of the solute and solvent can be calculated, offering a detailed picture of the solution behavior.

Advanced Applications in Material Science and Organic Synthesis

5-Methyloxecane-2,7-dione as a Building Block in Complex Organic Synthesis

Theoretically, the this compound framework holds promise as a versatile intermediate in the synthesis of complex organic molecules. The presence of two carbonyl groups and a methyl substituent on a ten-membered ring offers multiple sites for chemical modification and the potential for stereoselective transformations. The ring structure itself, being a medium-sized ring, presents a unique conformational landscape that could be exploited to control the three-dimensional arrangement of substituents.

The strategic importance of such medium-ring diones lies in their balance between conformational flexibility and rigidity. This duality can be advantageous in directing regioselective reactions. For instance, the methyl group could serve as a handle for introducing further functionality or as a stereodirecting group in subsequent synthetic steps. It has been postulated that the methyl group in this compound could act as a surrogate for isoprenoid subunits, which are common motifs in many natural products. However, specific examples of its successful incorporation into the total synthesis of a natural product or other complex target molecules are not readily found in current research.

Utility in Polymer Chemistry: Monomer for Polymeric Materials

The dione (B5365651) functionality within this compound suggests its potential as a monomer for the synthesis of novel polyesters through ring-opening polymerization (ROP). ROP is a well-established and powerful technique for producing polymers with controlled molecular weights and narrow polydispersity from cyclic monomers like lactones.

Ring-Opening Polymerization to Access Novel Polyesters

In principle, the ring-opening of this compound would lead to a polyester (B1180765) with a repeating unit that includes a methyl-substituted backbone. This could influence the physical and chemical properties of the resulting polymer, such as its crystallinity, thermal stability, and biodegradability. The polymerization could be initiated by a variety of catalysts, including organometallic compounds and organic catalysts, which are commonly used for the ROP of other lactones. However, specific studies detailing the catalysts, conditions, and resulting polymer properties for the ROP of this compound are not available.

Co-polymerization Strategies with Other Cyclic Monomers

Co-polymerization of this compound with other established cyclic monomers, such as lactide or caprolactone, could offer a route to a wide range of polyesters with tunable properties. By varying the ratio of the co-monomers, it would be theoretically possible to fine-tune characteristics like degradation rate, mechanical strength, and hydrophilicity. Nevertheless, there is a lack of published research on the co-polymerization of this compound, and therefore, no experimental data on the reactivity ratios or the properties of the resulting copolymers is available.

Precursor for Advanced Macrocyclic Architectures

Macrocycles are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique host-guest binding capabilities and conformational properties. The structure of this compound could, in theory, serve as a starting point for the synthesis of more complex macrocyclic architectures. Ring-closing metathesis or other intramolecular cyclization strategies could potentially be employed to transform this dione into larger macrocyclic systems. However, the scientific literature does not currently contain reports of this compound being utilized as a direct precursor for such advanced macrocyclic structures.

Integration into Functional Materials (e.g., hydrogels for adsorption or complexation)

Hydrogels are crosslinked polymer networks capable of absorbing large amounts of water and are widely studied for applications such as drug delivery, tissue engineering, and environmental remediation. Monomers containing functional groups like carbonyls can be incorporated into hydrogel networks to impart specific functionalities, such as the ability to adsorb metal ions or other small molecules.

While hydrogels based on various monomers are extensively researched for their adsorption and complexation properties, there is no specific information available on the integration of this compound into such materials. The carbonyl groups of the dione could potentially act as coordination sites for metal ions, suggesting a theoretical application in hydrogels for water purification. However, without experimental data, this remains a speculative application.

Future Research Directions for 5 Methyloxecane 2,7 Dione

Development of Novel Organocatalytic and Biocatalytic Syntheses

The synthesis of macrocyclic lactones remains a significant challenge, often requiring multi-step procedures. acs.org Future work on 5-Methyloxecane-2,7-dione should prioritize the development of more efficient and sustainable synthetic methodologies through organocatalysis and biocatalysis.

Organocatalytic approaches, which utilize small organic molecules to catalyze reactions, offer a metal-free alternative for lactone synthesis. acs.orgnih.gov Research could adapt existing organocatalytic systems, such as those employing cinchona alkaloids, for the asymmetric synthesis of lactone precursors. acs.org Another promising avenue is the use of dual hydrogen-bonding catalysts, like phenol (B47542) derivatives combined with DBU, which have proven effective for the ring-opening polymerization of other lactones and could be investigated for the cyclization of the hydroxy acid precursor to this compound. rsc.org Photoorganocatalysis, combining organic catalysts with visible light, represents a modern strategy for activating C-H bonds in alcohols to form lactones, a technique that could be adapted for novel synthetic pathways. rsc.org

Biocatalysis presents a highly selective and environmentally benign route. Enzymes such as lipases and Baeyer-Villiger monooxygenases (BVMOs) are well-established for lactone synthesis. nih.gov Lipases, for instance, can catalyze intramolecular esterification in non-conventional solvents like supercritical fluids, which can lead to high yields and selectivities. researchgate.nettandfonline.comtandfonline.com Future studies could involve screening a diverse range of lipases for their efficacy in the macrocyclization leading to this compound. Furthermore, cytochrome P450 biocatalysts could be engineered to control site-selective oxidations on flexible macrocyclic frameworks, offering a modular strategy for creating functionalized analogues. nih.gov

Table 1: Potential Catalytic Systems for Synthesis of this compound

Catalyst Type Specific Example Potential Application Key Advantage
Organocatalyst Cinchona Alkaloids Asymmetric cycloaddition to form lactone precursors acs.org High enantioselectivity
Phenol + DBU Ring-opening polymerization or macrocyclization rsc.org Metal-free, mild conditions
Phenylglyoxylic Acid Photoorganocatalytic C-H activation/lactonization rsc.org Utilizes visible light, high efficiency
Biocatalyst Candida antarctica Lipase B (CALB) Intramolecular esterification (macrocyclization) researchgate.nettandfonline.com High selectivity, green solvent compatibility
Baeyer-Villiger Monooxygenases (BVMOs) Oxidative lactonization of a corresponding cyclic ketone nih.gov High chemo- and regioselectivity
Engineered P450 Enzymes Late-stage functionalization of the macrocycle nih.gov Tunable site selectivity

Exploration of Unconventional Reactivity under Extreme Conditions

Investigating the chemical behavior of this compound under non-standard conditions could reveal novel reaction pathways and material properties. Extreme conditions, such as high pressure and microwave irradiation, can significantly alter reaction kinetics and equilibria. eurekaselect.comacs.org

High-pressure studies could explore its polymerization behavior or its stability and conformational changes. Pressure can influence the thermodynamics and kinetics of hydrolysis and other ring-opening reactions, potentially favoring pathways not observed at atmospheric pressure. acs.orgacs.org For instance, biocatalytic syntheses of other macrocycles have shown pressure-dependent yields in supercritical fluid solvents. researchgate.net

Microwave-assisted organic synthesis (MAOS) is known to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. eurekaselect.comacs.org Future research could apply microwave irradiation to the synthesis of this compound itself or to its subsequent transformations, such as aminolysis to form hydroxy amides or other ring-opening reactions. eurekaselect.comresearchgate.net The solvent-free aminolysis of other lactones under microwave irradiation serves as a strong precedent for this approach. eurekaselect.com Ultrafast cascade reactions, completed in seconds under microwave heating, have been used to construct complex lactone-fused heterocycles and could inspire novel synthetic applications for this compound. acs.orgrsc.org

Table 2: Potential Effects of Extreme Conditions on this compound

Condition Potential Research Focus Expected Outcome
High Pressure Ring-opening polymerization Altered polymer properties, different molecular weights
Hydrolysis and solvolysis reactions acs.org Changes in reaction rates and equilibrium positions
Conformational analysis Identification of novel stable conformers
Microwave Irradiation Synthesis and functionalization eurekaselect.comrsc.org Accelerated reaction times, increased yields
Aminolysis reactions eurekaselect.com Rapid and efficient formation of hydroxy amides
Cascade reactions acs.org Ultrafast construction of complex fused-ring systems

Design of this compound based Supramolecular Systems

Supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent interactions, offers a powerful paradigm for creating functional materials. taylorandfrancis.com The unique ten-membered ring structure of this compound makes it an attractive building block (synthon) for the design of novel supramolecular systems. wikipedia.org

Future research could explore the self-assembly of this compound or its derivatives into well-defined nanostructures. By introducing recognition motifs, such as hydrogen-bonding sites, it may be possible to program its assembly into architectures like nanotubes or vesicles. Another avenue involves using the macrocycle as a host molecule in host-guest chemistry. Its cavity could potentially bind small ions or neutral molecules, a principle demonstrated by other macrocycles like calixarenes and crown ethers. wikipedia.orgacs.orgacs.org The combination of a macrocyclic lactone framework with other functional units could lead to multi-macrocyclic compounds with unique binding and photophysical properties. acs.orgacs.org Such systems could function as sensors, with the binding event triggering a change in fluorescence or another spectroscopic signal. acs.org

Advanced In-situ Spectroscopic Monitoring of Transformations

To fully understand and optimize the synthesis and subsequent reactions of this compound, particularly polymerization, advanced in-situ spectroscopic monitoring is essential. These techniques allow researchers to track reactions in real-time, providing critical data on kinetics, mechanisms, and the formation of intermediates. numberanalytics.comfrontiersin.org

Future studies should employ a suite of in-situ spectroscopic tools. For example, real-time Raman or Infrared (IR) spectroscopy can monitor the consumption of monomers and the formation of polymers during ring-opening polymerization by tracking characteristic vibrational bands. numberanalytics.comacs.org This allows for the precise determination of reaction kinetics and conversion rates. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about changes in molecular structure as the reaction progresses. numberanalytics.com The development of quantum cascade laser (QCL) based mid-infrared ellipsometry offers the potential for sub-second monitoring of structural changes in thin polymer films, which would be invaluable for studying dynamic processes. mdpi.com Combining these experimental techniques can provide a comprehensive picture of the transformation process, enabling optimization of reaction conditions and guiding the development of new polymerization techniques. numberanalytics.comrsc.orgornl.gov

Table 3: In-situ Spectroscopic Techniques for Monitoring Transformations

Technique Information Gained Potential Application for this compound
Raman Spectroscopy Changes in molecular structure, reaction kinetics numberanalytics.comacs.org Real-time monitoring of ring-opening polymerization
Infrared (IR/FTIR) Spectroscopy Consumption of functional groups, polymer formation numberanalytics.comrsc.org Tracking monomer conversion and identifying byproducts
Nuclear Magnetic Resonance (NMR) Detailed molecular structure and dynamics numberanalytics.com Elucidating reaction mechanisms and intermediate structures
UV-Vis Spectroscopy Monitoring of chromophores, reaction progress frontiersin.org Studying reactions involving conjugated derivatives
Spectroscopic Ellipsometry Film thickness, molecular orientation mdpi.com In-situ analysis of polymer film formation and stretching

Theoretical Guided Design of Next-Generation Analogues

Computational chemistry and theoretical modeling are indispensable tools for modern chemical research, enabling the rational design of molecules with tailored properties before their synthesis. nih.gov This approach can accelerate the discovery of next-generation analogues of this compound with enhanced or entirely new functionalities.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its potential derivatives. nih.gov These calculations can help rationalize its reactivity, for example by identifying the most electrophilic sites for nucleophilic attack. nih.gov Computational studies can also be used to model the mechanism of potential synthetic reactions, such as organocatalytic or biocatalytic pathways, helping to optimize catalysts and reaction conditions. researchgate.net

Furthermore, theoretical modeling can guide the design of analogues with specific therapeutic or material properties. By systematically modifying the structure—for instance, by altering ring size, introducing different functional groups, or creating mimics where the lactone is replaced by a thiolactone or lactam—researchers can computationally screen vast chemical spaces. nih.govnih.govmdpi.com This allows for the pre-selection of candidates with desirable characteristics, such as improved binding affinity to a biological target or enhanced thermal stability for polymer applications, thereby focusing synthetic efforts on the most promising compounds. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyloxecane-2,7-dione, and how can purity be optimized?

  • Answer : Cyclocondensation reactions using diketones and aldehydes under inert atmospheres (e.g., N₂) with catalysts like Li₂CO₃ in dry dioxane are common for analogous diones . Purification via recrystallization or column chromatography (using silica gel) is recommended. Purity validation requires HPLC (≥95%) or GC-MS analysis. For diketones, monitoring reaction progress via TLC (silica gel GF254) with UV detection ensures intermediate stability .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Answer : Use a combination of NMR (¹H, ¹³C, DEPT-135) to identify ketone (δ ~200-220 ppm in ¹³C NMR) and methyl groups. X-ray crystallography provides definitive stereochemical data, as demonstrated for benzimidazole-4,7-diones . FT-IR confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. What are the key stability considerations for storing this compound?

  • Answer : Store below -20°C in amber vials under inert gas (argon) to prevent oxidation or moisture absorption. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) assess degradation. Use Karl Fischer titration to monitor water content (<0.1% w/w) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in enzyme-catalyzed reactions?

  • Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Docking simulations (AutoDock Vina) with enzyme targets (e.g., oxidoreductases) predict binding affinities. Compare with experimental kinetics (e.g., IC₅₀ via WST-1 assays) for validation .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., methoxy, chloro). Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with bioactivity (e.g., A549 cell line inhibition). Validate via dose-response curves (48-h incubation, n=3 replicates) .

Q. How do solvent effects influence the regioselectivity of this compound in cycloaddition reactions?

  • Answer : Screen solvents (aprotic vs. protic) in Diels-Alder reactions using dienophiles like maleic anhydride. Monitor regioselectivity via ¹H NMR coupling constants (J values) and HPLC. Solvent polarity indices (ET(30)) correlate with transition-state stabilization. For example, THF (ET(30)=37.4) may favor endo selectivity over DCM (ET(30)=40.7) .

Methodological Guidelines

  • Synthesis Validation : Always include control reactions (e.g., blank runs without catalysts) to confirm pathway specificity.
  • Data Reproducibility : Report detailed conditions (e.g., "dry dioxane" implies molecular sieve treatment) and batch-to-batch variability (±5% yield tolerance) .
  • Safety Protocols : Follow MSDS guidelines for diketones (e.g., PPE, fume hoods) due to inhalation risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.